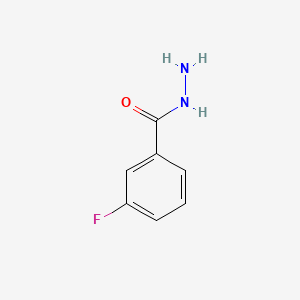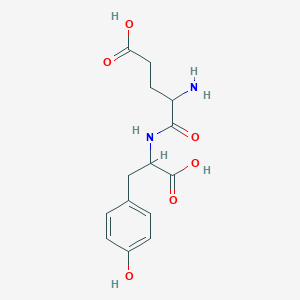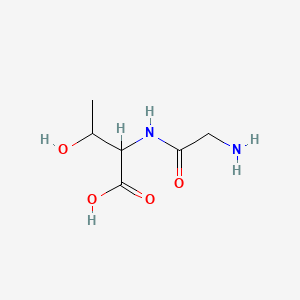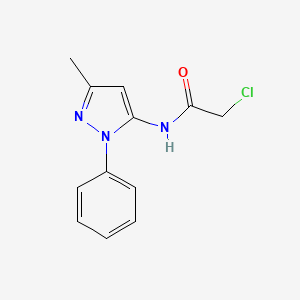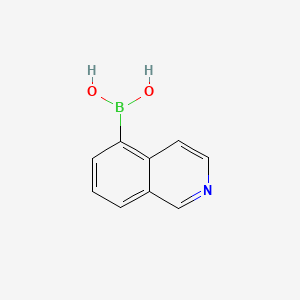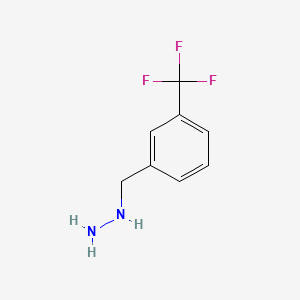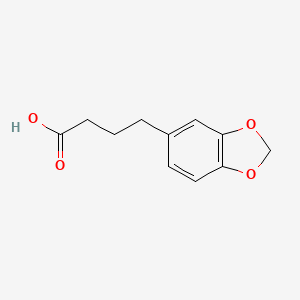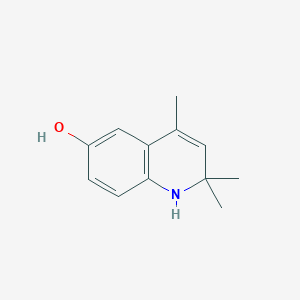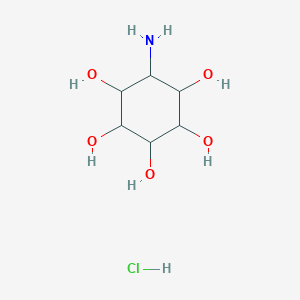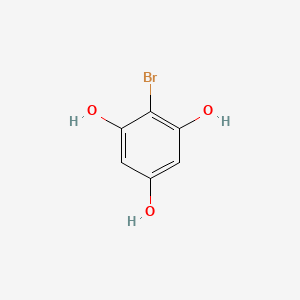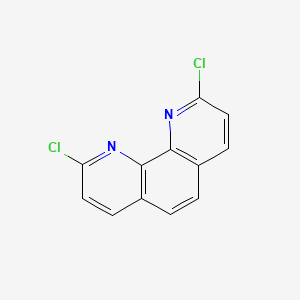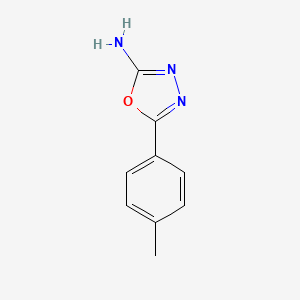![molecular formula C11H9NO3S B1330803 [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23551-34-0](/img/structure/B1330803.png)
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, also known as 4-hydroxy-2-thiazolylacetic acid (HTAA), is a small molecule organic compound belonging to the class of thiazole-containing compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. HTAA has been widely studied for its unique biological activities, including its anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, HTAA has been used as a model compound to study the synthesis and biological activity of thiazole-containing compounds.
科学的研究の応用
Photo-degradation Study
A study on the photo-degradation behavior of a pharmaceutical compound, structurally related to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, was performed. It revealed the formation of a unique photo-degradation product, indicating that specific thiazole-containing compounds react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation (Wu, Hong, & Vogt, 2007).
Fluorescence Properties for Metal Ion Detection
A compound similar to the targeted chemical was synthesized and found to have a strong fluorescent quenching effect on Co2+, suggesting potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Electrophilic Aromatic Reactivity
Research on the electrophilic aromatic reactivities via pyrolysis of esters, including thiazole derivatives, highlights their high polarizability and specific reactivity influenced by substituents and hydrogen bonding (August, Davis, & Taylor, 1986).
Crystal Structure Analysis
A study on the crystal structure of a thiazole-containing compound related to the targeted chemical, demonstrated the relationship between molecular structure and hydrogen bonding patterns (Wu, Hu, Gu, & Tang, 2015).
特性
IUPAC Name |
2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9-3-1-7(2-4-9)11-12-8(6-16-11)5-10(14)15/h1-4,6,13H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPOPOXHFIWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

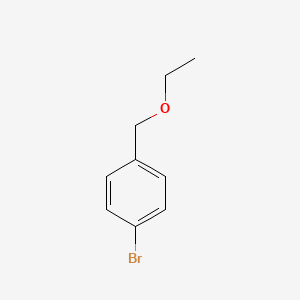
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
